Cinnamic acid

Catalog No.
S560619
CAS No.
140-10-3
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamic acid

CAS Number

140-10-3

Product Name

Cinnamic acid

IUPAC Name

(E)-3-phenylprop-2-enoic acid

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)O

Solubility

0.546 mg/mL
insoluble in water; soluble in oils
slightly soluble (in ethanol)

Synonyms

cinnamic acid, cinnamic acid, (trans)-(E)-isomer, cinnamic acid, (Z)-isomer, cinnamic acid, 13C-labeled cpd, cinnamic acid, 14C-labeled cpd, cinnamic acid, 14C-labeled cpd (E)-isomer, cinnamic acid, 2-(13)C-labeled cpd, cinnamic acid, 2-(14)C-labeled cpd, cinnamic acid, 3-(14)C-labeled cpd, cinnamic acid, 3H-labeled cpd (E)-isomer, cinnamic acid, 3H-labeled cpd (Z)-isomer, cinnamic acid, ion(1-), cinnamic acid, ion(1-)-(E)-isomer, cinnamic acid, nickel (+2) salt, cinnamic acid, potassium salt, cinnamic acid, sodium salt, cinnamic acid, sodium salt(E)-isomer, cinnamic acid, sodium salt(Z)-isomer, cinnamic acid, zinc salt(E)-isomer

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O

Anti-Cancer Properties

Cinnamic acid and its derivatives have shown promising anti-cancer effects in various studies. Research suggests they can inhibit the proliferation of cancer cells through various mechanisms, including:

  • Inducing cell differentiation: Cinnamic acid has been shown to reverse malignant properties of human tumor cells, promoting their differentiation into normal, non-cancerous cells PubMed: ).
  • Apoptosis induction: Certain cinnamic acid derivatives, like cinnamaldehyde, trigger programmed cell death (apoptosis) in cancer cells PubMed: ).
  • Modulating gene expression: Cinnamic acid treatment can alter the expression of genes involved in tumor metastasis and immunogenicity, potentially hindering cancer spread PubMed: ).

Cinnamic acid, with the chemical formula C9H8O2C_9H_8O_2, is an organic compound classified as an unsaturated carboxylic acid. It consists of a phenyl group attached to an acrylic acid moiety, making it a key intermediate in various biochemical pathways. Cinnamic acid appears as a white crystalline solid, is slightly soluble in water, and freely soluble in many organic solvents. It exists primarily in its trans form, known as trans-cinnamic acid, although the cis isomer also exists but is less common .

Naturally, cinnamic acid is found in cinnamon oil and other plant sources, contributing to the characteristic flavor and aroma of these substances. It plays a significant role in the biosynthesis of numerous natural products, including flavonoids and lignins, highlighting its importance in plant metabolism .

. This process typically involves a [2+2]-cycloaddition mechanism .
  • Oxidation: Cinnamic acid can be oxidized to produce various products, including glyoxylic acid and hydrogen peroxide when reacted with ozone. The reaction rates vary based on substituents on the aromatic ring .
  • Decarboxylation: In acidic conditions, cinnamic acid can undergo decarboxylation to yield styrene, which is an important industrial compound .
  • Esterification: Cinnamic acid readily reacts with alcohols to form esters, which are commonly used in flavorings and fragrances .
  • Cinnamic acid exhibits a range of biological activities:

    • Antioxidant Properties: It has been shown to scavenge free radicals and reduce oxidative stress in biological systems .
    • Anti-inflammatory Effects: Studies indicate that cinnamic acid can inhibit inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .
    • Antimicrobial Activity: The compound demonstrates antimicrobial properties against various pathogens, suggesting its utility in food preservation and medicine .
    • Metabolism: In vivo, cinnamic acid is metabolized into sodium benzoate in the liver, which is then excreted .

    Cinnamic acid can be synthesized through several methods:

    • Perkin Reaction: This classical method involves the reaction of aromatic aldehydes with acetic anhydride in the presence of a base (typically sodium acetate) at elevated temperatures .
    • Knoevenagel Condensation: This method utilizes benzaldehyde and malonic acid under basic conditions followed by decarboxylation to yield cinnamic acid .
    • Direct Synthesis: Recent advancements have introduced direct synthesis methods using boron tribromide as a catalyst alongside aromatic aldehydes and aliphatic carboxylic acids, yielding moderate to high amounts of cinnamic acid .
    • Oxidation of Cinnamaldehyde: Cinnamaldehyde can be oxidized to produce cinnamic acid through various oxidative agents .

    Cinnamic acid has diverse applications across several industries:

    • Flavoring Agent: It is widely used in the food industry for its flavor-enhancing properties.
    • Fragrance Industry: As a precursor for ethyl and methyl cinnamate, it is integral to perfumes and cosmetics .
    • Pharmaceuticals: Cinnamic acid derivatives are investigated for their potential therapeutic effects against various diseases due to their biological activities .
    • Synthetic Chemistry: It serves as a building block for synthesizing other organic compounds, including dyes and plastics .

    Research on the interactions of cinnamic acid with biological macromolecules has revealed that it can modulate cellular responses under oxidative stress conditions. Specifically, it interacts with reactive oxygen species such as superoxide anions and hydroxyl radicals, influencing cellular signaling pathways associated with inflammation and apoptosis . Additionally, studies suggest that cinnamic acid may enhance the bioavailability of certain drugs when co-administered due to its ability to affect metabolic pathways.

    Cinnamic acid shares structural similarities with several other compounds, notably:

    Compound NameStructure TypeUnique Feature
    CoumarinBenzopyroneContains a lactone structure; used in fragrances.
    Ferulic AcidHydroxycinnamic AcidContains methoxy group; known for antioxidant properties.
    p-Coumaric AcidHydroxycinnamic AcidContains hydroxyl group; involved in plant defense mechanisms.
    Benzoic AcidAromatic Carboxylic AcidSimple structure; widely used as a preservative.

    Cinnamic acid's unique feature lies in its unsaturated double bond between carbon atoms 2 and 3 (in relation to the carboxylic group), which allows it to participate in various

    Cinnamic acid has a rich history in chemical research, dating back to its first isolation in 1872 by F. Beilstein (of Handbook of Organic Chemistry fame) and A. Kuhlberg from natural sources. This organic compound exists in both trans and cis isomers, though the trans form predominates in nature and remains the primary commercial variant. Early studies established its presence in cinnamon bark and balsam resins such as storax, laying the groundwork for subsequent research into its chemical properties and potential applications.

    The synthetic pathway to cinnamic acid was pioneered through the Perkin reaction, which involves the base-catalyzed condensation of acetic anhydride and benzaldehyde. This synthesis method, along with alternatives like the Knoevenagel condensation and oxidation of cinnamaldehyde, facilitated broader accessibility to this compound for industrial and research purposes. These foundational discoveries established cinnamic acid as an important building block in organic chemistry and phytochemistry.

    Significance in Academic Research

    Cinnamic acid occupies a central position in plant biochemistry as a key intermediate in numerous biosynthetic pathways. It serves as a critical precursor in the synthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to ammonia and trans-cinnamic acid, representing the first committed step in the phenylpropanoid pathway.

    This biochemical significance has positioned cinnamic acid as a focal point in various research disciplines. The compound's structural versatility enables it to participate in diverse chemical reactions, making it valuable for both synthetic chemistry and medicinal research. Its ability to form derivatives with enhanced biological activities has generated substantial interest in pharmaceutical development and therapeutic applications.

    PropertyValue/Description
    Chemical FormulaC₉H₈O₂
    Molecular Weight148.161 g/mol
    Physical AppearanceWhite monoclinic crystals
    Melting Point133°C
    Boiling Point300°C
    Density1.2475 g/cm³
    Solubility in WaterSlightly soluble
    Other NamesCinnamylic acid, Isocinnamic acid, Benzenepropenoic acid, trans-Cinnamic acid, Phenylacrylic acid, 3-Phenylacrylic acid

    Table 1: Physical and Chemical Properties of Cinnamic Acid

    Current Research Landscape and Emerging Trends

    The research landscape surrounding cinnamic acid has expanded considerably in recent years, with a notable surge in publications exploring its bioactive properties and potential applications. According to data from the Scopus database, there were 1,368 publications between 1990 and 2024 with the terms "antimicrobial" and "cinnamic acid" included in their titles, with 249 review articles among them. This substantial body of literature reflects the growing scientific interest in this compound.

    Current research trends focus on several key areas. First, the commercial significance of cinnamic acid continues to expand, with the global market estimated at US$ 24.33 billion in 2023 and expected to grow at a CAGR of 6.7% through 2030. This growth is driven by increasing demand in various industries including food and beverages, fragrance, pharmaceuticals, and cosmetics.

    Emerging research has also highlighted novel applications in healthcare. Recent studies have explored cinnamic acid's potential in promoting hair growth through activation of oxytocin receptor expression. At concentrations below 500μg/mL, cinnamic acid demonstrated a dose-dependent increase in oxytocin receptor expression and genes associated with hair growth in human dermal papilla cells. When hair follicloids were grown in culture with cinnamic acid, researchers observed a 1.25-fold increase in the length of hair shaft-like structures.

    Physical Description

    Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
    White crystalline powder with a mild odor; [Alfa Aesar MSDS]
    Solid
    White crystalline scales, honey floral odou

    XLogP3

    2.1

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    148.052429494 g/mol

    Monoisotopic Mass

    148.052429494 g/mol

    Boiling Point

    298.00 to 300.00 °C. @ 760.00 mm Hg

    Heavy Atom Count

    11

    LogP

    2.13 (LogP)
    2.13

    Appearance

    Powder

    Melting Point

    133 °C

    UNII

    U14A832J8D

    Related CAS

    16089-48-8 (potassium salt)
    538-42-1 (hydrochloride salt)
    63938-16-9 (nickel(+2) salt)

    GHS Hazard Statements

    Aggregated GHS information provided by 370 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 289 of 370 companies. For more detailed information, please visit ECHA C&L website;
    Of the 10 notification(s) provided by 81 of 370 companies with hazard statement code(s):;
    H315 (81.48%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (74.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    3.21e-05 mmHg

    Pictograms

    Irritant

    Irritant

    Other CAS

    140-10-3
    621-82-9

    Wikipedia

    Cinnamic acid
    Aminopterin

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    2-Propenoic acid, 3-phenyl-, (2E)-: ACTIVE
    2-Propenoic acid, 3-phenyl-: ACTIVE
    Heparin, lithium salt: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-15
    Li et al. Computational redesign of enzymes for regio- and enantioselective hydroamination. Nature Chemical Biology, doi: 10.1038/s41589-018-0053-0, published online 21 May 2018
    Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020
    Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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